(2E)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-(furan-2-yl)-N-methylprop-2-enamide
Description
The compound (2E)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-(furan-2-yl)-N-methylprop-2-enamide is a synthetic enamide featuring a 3,4-dihydro-1H-2-benzopyran scaffold, a furan substituent, and a methylated amide group. Its structural complexity arises from the α,β-unsaturated carbonyl system (prop-2-enamide) and the fused bicyclic benzopyran moiety.
Properties
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19(18(20)9-8-16-7-4-10-21-16)12-17-11-14-5-2-3-6-15(14)13-22-17/h2-10,17H,11-13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTOEBODBNNSCQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-(furan-2-yl)-N-methylprop-2-enamide is a synthetic derivative of benzopyran and furan, notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antioxidant , anti-inflammatory , and antiplatelet agent.
Antioxidant Activity
Research indicates that derivatives of benzopyran exhibit significant antioxidant properties. A study comparing various benzopyran derivatives found that certain modifications enhance their ability to scavenge free radicals. For instance, compounds with hydroxyl substitutions showed improved antioxidant activity compared to their unsubstituted analogs .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism where the compound modulates immune responses, which could be beneficial in treating inflammatory diseases .
Antiplatelet Activity
The antiplatelet effects of this compound were evaluated in a study where it was found to inhibit platelet aggregation induced by various agonists, including collagen and thrombin. The IC50 values indicated that it is more potent than traditional antiplatelet drugs like aspirin, making it a candidate for further investigation in cardiovascular therapies .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress in cells.
- Modulation of Enzyme Activity : It may inhibit cyclooxygenase enzymes involved in the inflammatory response.
- Interaction with Platelet Activation Pathways : The compound appears to interfere with signaling pathways that lead to platelet activation, thereby reducing thrombus formation.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing key functional groups or synthetic strategies with the target molecule, as derived from available evidence.
Core Scaffold Comparison
(a) 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)
- Structure : Contains an α,β-unsaturated ketone (benzoylallyl group) and a pyran-2-one ring.
- Synthesis : Prepared via Michael addition or nucleophilic attack on the α,β-unsaturated system .
- Key Data: Melting Point: Not explicitly reported for 7a, but derivatives (e.g., 14d, 14e) exhibit melting points of 171–175°C . Reactivity: Reacts with amines (e.g., ethanolamine, 2-aminopyridine) to form adducts via conjugate addition .
(b) Target Enamide
- Structural Differences: Replaces the pyran-2-one ring with a 3,4-dihydro-1H-2-benzopyran system and substitutes the benzoyl group with a furan-2-yl moiety.
- Hypothesized Reactivity : Likely undergoes similar conjugate additions at the α,β-unsaturated carbonyl site but with altered regioselectivity due to steric and electronic effects from the benzopyran and furan groups.
Functional Group Analysis
(a) Amide vs. Ester/Ketone Derivatives
- 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) :
- Target Enamide :
- The N-methylamide group enhances stability against hydrolysis compared to esters (e.g., 14f) and may improve bioavailability due to increased lipophilicity.
(b) Sulfur-Containing Analog
Spectroscopic and Physical Properties
Research Implications and Gaps
- Bioactivity : Pyran-2-one derivatives (e.g., 7a analogs) show antimicrobial and anti-inflammatory activity . The target enamide’s furan and benzopyran groups may confer unique pharmacological profiles.
- Limitations : Direct data on the target compound’s synthesis, stability, or bioactivity are absent in the provided evidence. Further studies should prioritize X-ray crystallography (using SHELX ) and in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
